molecular formula C11H10N2O4 B8151200 (2,5-dioxopyrrolidin-1-yl) 5-methylpyridine-2-carboxylate

(2,5-dioxopyrrolidin-1-yl) 5-methylpyridine-2-carboxylate

Cat. No.: B8151200
M. Wt: 234.21 g/mol
InChI Key: VAIQREKHWRZTMP-UHFFFAOYSA-N
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Description

(2,5-dioxopyrrolidin-1-yl) 5-methylpyridine-2-carboxylate is an organic compound that features a pyridine ring substituted with a methyl group and a carboxylic acid esterified with a pyrrolidin-1-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,5-dioxopyrrolidin-1-yl) 5-methylpyridine-2-carboxylate typically involves the esterification of 5-Methyl-pyridine-2-carboxylic acid with 2,5-dioxo-pyrrolidin-1-yl. The reaction can be carried out using standard esterification techniques, such as the use of a coupling reagent like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems for reagent addition and temperature control can optimize the reaction conditions and minimize the formation of by-products .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the pyridine ring, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions can target the ester group, converting it into the corresponding alcohol.

    Substitution: The pyridine ring can participate in electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).

Major Products Formed

Scientific Research Applications

(2,5-dioxopyrrolidin-1-yl) 5-methylpyridine-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2,5-dioxopyrrolidin-1-yl) 5-methylpyridine-2-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The ester group can undergo hydrolysis, releasing the active carboxylic acid, which can then interact with specific biological pathways. The pyridine ring can also participate in π-π interactions with aromatic amino acids in proteins, influencing their activity .

Comparison with Similar Compounds

Similar Compounds

    5-Methyl-pyridine-2-carboxylic acid: Lacks the ester group, making it less reactive in certain chemical reactions.

    2,5-Dioxo-pyrrolidin-1-yl acetate: Similar ester functionality but with a different acyl group, leading to different reactivity and applications.

Uniqueness

(2,5-dioxopyrrolidin-1-yl) 5-methylpyridine-2-carboxylate is unique due to the combination of the pyridine ring and the pyrrolidin-1-yl ester group, which imparts distinct chemical and biological properties. This combination allows for versatile applications in synthesis, research, and potential therapeutic uses .

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 5-methylpyridine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O4/c1-7-2-3-8(12-6-7)11(16)17-13-9(14)4-5-10(13)15/h2-3,6H,4-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAIQREKHWRZTMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)C(=O)ON2C(=O)CCC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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